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sodium proline cotransporter, E coli - 111565-48-1

sodium proline cotransporter, E coli

Catalog Number: EVT-1510866
CAS Number: 111565-48-1
Molecular Formula: C6Br4S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The sodium proline cotransporter in Escherichia coli is a vital protein that facilitates the transport of proline across the bacterial membrane, utilizing a sodium ion gradient. This transporter, known as PutP, plays a crucial role in proline accumulation, particularly under osmotic stress conditions, and is classified as a member of the solute/sodium symporter family. Proline serves not only as an osmoprotectant but also as a key player in various metabolic processes within the bacterial cell.

Source and Classification

The sodium proline cotransporter is primarily sourced from Escherichia coli K-12 strains. It is classified under the solute/sodium symporter family (TC 2.A.21), specifically categorized as a member of the SLC5 family. This family encompasses integral membrane proteins that couple the transport of solutes with sodium ions, leveraging the electrochemical gradient established by sodium ions to facilitate the uptake of proline against its concentration gradient .

Synthesis Analysis

Methods and Technical Details

The synthesis of the sodium proline cotransporter typically involves recombinant DNA technology, where the gene encoding PutP is cloned into expression vectors suitable for E. coli or other host systems. The expression is often optimized using various promoters to enhance protein yield. Following expression, purification techniques such as affinity chromatography are employed to isolate PutP from cellular membranes. This process may include solubilization with detergents to maintain protein functionality during purification .

Molecular Structure Analysis

Structure and Data

The molecular structure of the sodium proline cotransporter reveals a complex arrangement of transmembrane domains that facilitate substrate binding and transport. Structural studies indicate that PutP consists of multiple transmembrane helices arranged in a manner that creates a central binding pocket for proline and sodium ions. The transporter operates through conformational changes that allow for substrate release into the cytoplasm after binding .

Key Structural Features

  • Transmembrane Domains: Typically composed of ten helices.
  • Binding Sites: Specific sites for proline and sodium ions.
  • Conformational States: Distinct states corresponding to substrate-bound and unbound configurations.
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction catalyzed by the sodium proline cotransporter involves the symport of one molecule of proline along with one or two sodium ions into the cell. The general reaction can be represented as:

Prolineoutside+Naoutside+Prolineinside+Nainside+\text{Proline}_{\text{outside}}+\text{Na}^+_{\text{outside}}\rightarrow \text{Proline}_{\text{inside}}+\text{Na}^+_{\text{inside}}

This reaction is driven by the inwardly directed sodium gradient, which is maintained by the activity of sodium-potassium ATPase pumps in bacterial membranes .

Mechanism of Action

Process and Data

The mechanism by which the sodium proline cotransporter operates involves several key steps:

  1. Binding: Proline and sodium ions bind to specific sites on the transporter.
  2. Conformational Change: The binding induces a conformational change in PutP, transitioning it from an outward-facing to an inward-facing state.
  3. Release: Proline is released into the cytoplasm along with sodium ions, exploiting the electrochemical gradient .

This mechanism ensures efficient uptake of proline even when external concentrations are low, making it essential for bacterial survival under nutrient-limited conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 50 kDa.
  • Solubility: Soluble in aqueous solutions under physiological conditions.

Chemical Properties

  • Stability: Stable under physiological pH but sensitive to extreme conditions (high temperature or pH).
  • Ion Dependence: Requires sodium ions for activity; without them, transport ceases.

These properties underscore its role in osmoregulation and metabolic adaptability in Escherichia coli.

Applications

Scientific Uses

The study of the sodium proline cotransporter has significant implications in various scientific fields:

  • Microbiology: Understanding bacterial osmoregulation mechanisms.
  • Biochemistry: Insights into amino acid transport systems can inform metabolic engineering efforts.
  • Pharmacology: Potential drug targets for modulating bacterial growth or resistance mechanisms.

Research on this transporter can lead to advancements in biotechnology applications, including developing probiotics or engineering bacteria for specific metabolic functions .

Structural and Molecular Features of PutP

Topological Organization and Membrane Architecture

Transmembrane Helix Configuration: 12 vs. 13 Helix Debate

Early hydropathy profiling of E. coli PutP proposed a 12-transmembrane helix (TM) model. However, gene fusion experiments using PutP-alkaline phosphatase (PhoA) and PutP-β-galactosidase (LacZ) hybrids, combined with cysteine accessibility mapping, revealed inconsistencies in the N-terminal topology. Cys residues introduced near the N-terminus (e.g., Ile-3→Cys, Thr-5→Cys) or within putative TM-II (Ser-71→Cys, Glu-75→Cys) were accessible to membrane-impermeant thiol reagents in intact cells, indicating periplasmic exposure. In contrast, C-terminal residues (e.g., Ser-502→Cys) reacted only with membrane-permeant reagents, confirming cytoplasmic orientation. This led to a revised 13-TM model, where an additional helix (formed by residues in the putative periplasmic loop pL2) positions the N-terminus extracellularly and the C-terminus cytoplasmically [1] [5]. Site-specific proteolysis by endoproteinase AspN further validated this topology, cleaving at Asp-33 (cytoplasmic) and other cytoplasmic sites [5].

Table 1: Experimental Evidence for PutP Topology

MethodKey FindingsTopology Conclusion
Hydropathy ProfilingInitial prediction of 12 TMs12-TM model
PutP-PhoA/PutP-LacZ FusionsReciprocal activity in TMs III-XII; ambiguity in TMs I-IIInconclusive for N-terminus
Cys AccessibilityN-terminal Cys labels accessible extracellularly; C-terminal Cys cytoplasmic13-TM model
Site-Specific ProteolysisCleavage at Asp-33 (cytoplasmic), Asp-112 (cytoplasmic)13-TM model

N-Terminus Extracellular and C-Terminus Cytoplasmic Orientation

The 13-TM architecture definitively places the N-terminus on the periplasmic side and the C-terminus in the cytoplasm—a hallmark of the Na⁺/solute cotransporter family (SSS/SLC5). This topology optimizes ion-gradient-driven proline uptake from the periplasm and release into the cytoplasm, aligning with the alternating access mechanism [1] [4] [5].

Key Functional Residues and Binding Sites

Sodium Ion Coordination: Role of Asp55 in TM II

Asp55 (TM II) is essential for Na⁺ coupling in PutP. Mutagenesis studies show that D55A abolishes transport, while D55E partially restores function. Asp55 directly coordinates Na⁺ via its carboxylate group, stabilizing the outward-facing conformation necessary for substrate binding. This residue resides in a conserved "Na2 site" shared among LeuT-fold transporters, where it forms part of a trigonal bipyramidal coordination sphere involving main-chain carbonyls of TM-I and side chains of TM-VIII [1] [7] [4].

Proline Binding Determinants: Cys344 and Hydrophilic Pockets

Proline binding occurs at the interface of TMs I, III, VI, and X. Cys344 (TM X) is critical; its modification disrupts proline binding. The substrate pocket features hydrophilic residues (e.g., Tyr40, Trp248, Asn245) that form hydrogen bonds with proline’s carboxyl group, while hydrophobic residues (e.g., Phe349) interact with its pyrrolidine ring. This dual recognition ensures high specificity (KM = 2 μM) [2] [7].

Cooperative Roles of Arg40, Ser50, Ala53, and Ser57

Residues in TM-II modulate Na⁺-binding kinetics:

  • Arg40: Stabilizes Asp55 via salt bridges, enhancing Na⁺ affinity.
  • Ser50/Ala53: Their substitution alters Na⁺ KM by disrupting helix flexibility.
  • Ser57: Hydrogen-bonds with water molecules in the Na⁺ hydration shell [1] [4].

Table 2: Functional Impact of Key PutP Mutations

ResidueRoleMutation EffectTransport Kinetics
Asp55Na⁺ coordinationD55A: Loss of function; D55E: Partial activityKMNa⁺
Cys344Proline bindingChemical modification blocks proline uptakeKMPro
Arg40Asp55 stabilizationR40A: Reduced Na⁺ affinityVmax
Ser50TM-II flexibilityS50A: Altered Na⁺ couplingKMNa⁺

Structural Motifs in the SSS Family

Conservation of LeuT Fold in Sodium-Coupled Transporters

PutP belongs to the LeuT-fold superfamily (APC superfamily), characterized by a core of 10 transmembrane helices (TMs 1–5 and 6–10) arranged as inverted repeats. This architecture creates a central substrate-binding site occluded from both membrane sides during transport. The conserved Na2 site (with Asp55 in PutP) locks the transporter in an outward-open state, enabling substrate recruitment against concentration gradients [10] [4]. Structural dynamics involve rigid-body movements of helical bundles:

  • Outward-facing: Open periplasmic gate (eL4 stabilized by Phe314).
  • Inward-facing: Cytoplasmic gate opens upon Na⁺ release [6] [10].

Comparative Analysis with Human SGLT and NIS Transporters

FeaturePutP (E. coli)Human SGLT1Human NIS
Helix Topology13 TMs14 TMs (added C-terminal helices)13 TMs
Na⁺:Substrate1:12:1 (glucose)2:1 (iodide)
Na⁺ SiteNa2 (Asp55)Na2 (Asn78)Na2 (Gln133)
Key Substrate ResiduesCys344, Tyr40Gln457 (galactose)Tyr351 (iodide)
Regulatory DomainsNoneExtensive glycosylationPhosphorylation sites

Despite differing substrates, all three transporters share:

  • LeuT-fold core: 10-TM inverted repeats enabling alternating access.
  • Na2 site conservation: Trigonal bipyramidal Na⁺ coordination critical for conformational locking.
  • Extracellular gating: Hairpin loops (e.g., eL4 in PutP) control substrate entry [10] [7].

The structural and mechanistic insights into PutP underscore its role as a paradigm for ion-coupled symporters, informing therapeutic targeting of human SLC5 transporters.

Properties

CAS Number

111565-48-1

Product Name

sodium proline cotransporter, E coli

Molecular Formula

C6Br4S2

Synonyms

sodium proline cotransporter, E coli

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